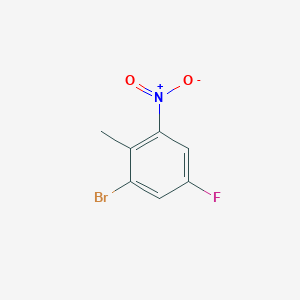

2-Bromo-4-fluoro-6-nitrotoluene

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving nitration, bromination, and fluorination of toluene derivatives. One common method involves the nitration of 4-fluoro-2-nitrotoluene followed by bromination using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

2-Bromo-4-fluoro-6-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted aromatic compounds.

Reduction: Formation of 2-bromo-4-fluoro-6-aminotoluene.

Oxidation: Formation of 2-bromo-4-fluoro-6-nitrobenzoic acid.

科学研究应用

Reactivity Profile

2-Bromo-4-fluoro-6-nitrotoluene exhibits distinct reactivity due to the presence of electron-withdrawing groups (nitro and fluorine) and an electron-donating group (methyl). This influences its behavior in electrophilic and nucleophilic substitution reactions:

- Electrophilic Substitution: The nitro group decreases the electron density on the aromatic ring, making it less reactive towards electrophiles.

- Nucleophilic Substitution: The presence of bromine allows for nucleophilic substitution reactions, where bromine can be replaced by various nucleophiles.

General Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

- Nitration of Toluene Derivatives: Starting from 4-fluoro-2-nitrotoluene.

- Bromination: Using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid.

Industrial Production Techniques

In industrial settings, continuous flow reactors and automated systems are employed to enhance yield and purity during the production process. The reactions are conducted under controlled conditions to ensure safety and efficiency .

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo selective substitutions makes it valuable for creating complex organic molecules with specific biological activities. For instance, it can be transformed into various amines or acids that are crucial for drug development.

Agrochemical Development

Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them suitable candidates for agricultural applications. A study highlighted its effectiveness against phytopathogens and weeds, suggesting potential use as a pesticide or herbicide .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing bioactive compounds |

| Agrochemical Development | Effective against weeds and plant pathogens |

| Organic Chemistry | Versatile reagent for various chemical transformations |

Case Study 1: Synthesis of Antibacterial Agents

A research study demonstrated that modifications to the nitro group in this compound led to compounds with enhanced antibacterial activity. The synthetic route involved nitration followed by reduction to yield a series of aminophenols with significant efficacy against common agricultural pathogens .

Case Study 2: Pesticidal Activity

Another investigation focused on the herbicidal properties of derivatives synthesized from this compound. The study reported high inhibition rates against several weed species, indicating its potential as a broad-spectrum herbicide.

作用机制

The mechanism of action of 2-Bromo-4-fluoro-6-nitrotoluene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) and an electron-donating group (methyl) influences its reactivity. The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

- Synonyms: 2-Bromo-4-fluoro-6-nitrotoluene

- CAS Number : 502496-33-5

- Molecular Formula: C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

Physical Properties :

- Density : 1.696 g/cm³

- Boiling Point : 259.4°C at 760 mmHg

- Flash Point : 110.7°C

- Vapor Pressure : 0.021 mmHg at 25°C

Synthesis :

Synthesized via bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in trifluoroacetic acid and sulfuric acid at 20°C for 16 hours, yielding 15.0 g (100%) as a yellow oil .

Applications :

Primarily used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals, with commercial availability in quantities ranging from 1g to 100g .

Structural Isomers and Derivatives

2-Bromo-3-fluoro-6-nitrotoluene

- CAS: Not specified

- Molecular Formula: C₇H₅BrFNO₂

- Key Difference : Bromine at position 2 and fluorine at position 3. Likely lower boiling point due to altered substituent positions affecting intermolecular forces .

4-Bromo-2-fluoro-6-nitrotoluene

- CAS : 502496-34-6

- Molecular Formula: C₇H₅BrFNO₂

- Key Difference : Bromine at position 4 and fluorine at position 2. Structural isomerism may lead to distinct reactivity in electrophilic substitutions .

4-Bromo-5-fluoro-2-nitrotoluene

- CAS : 224185-19-7

- Molecular Formula: C₇H₅BrFNO₂

- Key Difference : Bromine at position 4 and nitro group at position 2. The shifted nitro group could reduce steric hindrance compared to the 6-nitro derivative .

Non-Fluorinated Analog: 4-Bromo-2-nitrotoluene

- CAS : 60956-26-5

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Physical Properties :

- Key Differences :

Amino-Substituted Derivative: 2-Amino-4-bromo-3-fluoro-6-nitrotoluene

- CAS : 1427503-16-9

- Molecular Formula : C₇H₆N₂O₂FBr

- Key Differences: Amino group at position 2 introduces nucleophilic reactivity, contrasting with the electrophilic nitro group in the parent compound . Potential for hydrogen bonding, altering solubility and thermal stability compared to non-amino derivatives .

Comparative Data Table

生物活性

2-Bromo-4-fluoro-6-nitrotoluene (CAS Number: 502496-33-5) is a halogenated aromatic compound with diverse applications in biological research and agriculture. Its structural characteristics, which include bromine, fluorine, and nitro functional groups, suggest potential biological activities that merit detailed investigation.

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 256.5 °C

- Melting Point : 66.5 °C

- Solubility : Insoluble in water

Synthesis

The synthesis of this compound involves the nitration of 2-bromo-4-fluorotoluene using a mixture of sulfuric and nitric acids. The reaction is typically carried out under controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against fungal pathogens, demonstrating a broad spectrum of activity in agricultural applications. The compound showed higher fungicidal efficacy compared to its precursor compounds, making it a candidate for developing agricultural biocontrol agents .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC₅₀ values indicating its potential as an antitumor agent. For instance, when tested against human pancreatic cancer cells, the compound exhibited significant growth inhibition, suggesting mechanisms that may involve apoptosis induction or cell cycle disruption .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways related to cell proliferation and apoptosis. Molecular docking studies have suggested that the compound can bind effectively to specific proteins involved in these pathways, leading to altered cellular responses .

Case Studies

| Study | Target Organism | Biological Activity | IC₅₀ Value |

|---|---|---|---|

| Study A | Fungal Pathogens | Antifungal Activity | Not specified |

| Study B | Cancer Cell Lines | Cytotoxicity | Varies by cell line |

| Study C | Bacterial Strains | Antimicrobial Activity | Not specified |

常见问题

Basic Questions

Q. What are the key physicochemical properties of 2-Bromo-4-fluoro-6-nitrotoluene, and how can they inform experimental design?

- Answer : The compound (CAS 10472-88-5) has a molecular weight of 235.01 g/mol, melting point (mp) 38–40°C, boiling point (bp) 143°C, and density 1.615 g/cm³ . These properties guide solvent selection (e.g., high-polarity solvents for recrystallization), reaction temperature limits (avoid exceeding bp to prevent decomposition), and storage conditions (cool, dry environments to prevent degradation). Safety considerations include its flammability (flash point 113°C) and irritation hazards (R36/37/38) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromo, fluoro, nitro groups) and distinguish regioisomers. Mass spectrometry (MS) can validate molecular weight (m/z ~235) and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹). Cross-referencing with computational vibrational spectra (DFT) improves accuracy .

Q. How can researchers safely handle this compound during synthesis?

- Answer : Use fume hoods, nitrile gloves, and eye protection (S26-37/39). Store at 0–6°C in airtight containers to prevent sublimation. Avoid incompatible materials (strong oxidizers, bases) due to nitro group reactivity. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Answer : DFT calculations (e.g., B3LYP functional ) model electron density distributions to identify reactive sites. The nitro group’s electron-withdrawing effect directs substitution to the para position relative to bromine. Compare Fukui indices (electrophilicity) and HOMO-LUMO gaps to experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions between experimental and computational data on molecular geometry?

- Answer : Discrepancies in bond lengths or angles may arise from approximations in DFT exchange-correlation functionals. Use hybrid functionals (e.g., incorporating exact exchange ) to improve accuracy. Cross-validate with X-ray crystallography or electron diffraction data. For example, compare computed vs. observed dihedral angles of the nitro group .

Q. What challenges arise in synthesizing derivatives like 4-Bromo-2-fluorophenylboronic acid from this compound?

- Answer : Direct borylation requires palladium catalysts (e.g., Miyaura borylation) but may compete with nitro group reduction. Protect the nitro group via hydrogenation to amine before functionalization. Optimize reaction conditions (e.g., temperature <80°C, anhydrous solvents) to prevent debromination .

Q. How can Batcho-Leimgruber indole synthesis be adapted to create fluorinated indole derivatives?

- Answer : Use this compound as a precursor for indole formation. Reduce the nitro group to amine (e.g., H₂/Pd-C), then condense with β-ketoesters. The fluorine atom stabilizes intermediates via resonance, but steric hindrance from bromine may require longer reaction times (48–72 hrs) .

Q. Methodological Guidelines

- Experimental Reproducibility : Report detailed conditions (solvent purity, catalyst loading, temperature gradients) to mitigate variability. For DFT studies, specify basis sets (e.g., 6-31G*) and solvation models .

- Data Contradiction Analysis : Use multivariate regression to isolate factors (e.g., substituent effects) influencing reaction yields. Compare with analogous compounds (e.g., 4-Bromo-2-chlorotoluene ) to identify outliers.

属性

IUPAC Name |

1-bromo-5-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDFTBJXUXQPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378424 | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-33-5 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。